molecular formula C18H18N2O4S B2940412 (E)-3,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 441291-38-9

(E)-3,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2940412
CAS No.: 441291-38-9
M. Wt: 358.41
InChI Key: IREOKFYZNFWZOV-VHEBQXMUSA-N
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Description

The compound (E)-3,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzothiazole-derived enamine characterized by a planar thiazole core fused with a benzene ring and substituted with methoxy and methyl groups. The benzamide moiety at the N-position is further modified with 3,4-dimethoxy substituents, enhancing its electronic and steric properties. The compound’s synthesis typically involves condensation reactions between substituted benzothiazoles and activated carbonyl derivatives, as seen in analogous compounds .

Properties

IUPAC Name

3,4-dimethoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-20-16-13(23-3)6-5-7-15(16)25-18(20)19-17(21)11-8-9-12(22-2)14(10-11)24-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREOKFYZNFWZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxy-3-methylbenzo[d]thiazol-2-amine under acidic conditions to form the desired product. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-3,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

  • Compound 4c (): Features a 3-phenyl substituent on the benzothiazole core, resulting in reduced electron density compared to the target compound’s 3-methyl and 4-methoxy groups. This substitution decreases solubility (logP increases) but enhances π-π stacking interactions in biological systems.
  • Compound 15k (): Contains a 3-methyl-4-(3,4,5-trimethoxyphenyl)thiazole core.

Modifications on the Benzamide Moiety

  • Compound 5p (): Substituted with a dodecyl chain at the thiazole nitrogen, drastically increasing hydrophobicity (molecular weight: ~500 g/mol) compared to the target compound (estimated MW: ~400 g/mol). This modification reduces aqueous solubility but may improve membrane permeability .
  • This contrasts with the target compound’s methoxy-rich benzamide, which prioritizes electron-donating effects .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Key Substituents
Target Compound ~400 Not reported ~2.5 3,4-Dimethoxybenzamide, 4-methoxy-3-methylbenzothiazole
15k () 415.13 Not reported ~2.8 3-Methyl, 4-(3,4,5-trimethoxyphenyl)
8a () 414.49 290 ~3.1 Pyridin-2-yl, acetyl
4c () ~380 Not reported ~3.0 3-Phenyl, 2,6-dimethoxycyclohexadienone

Biological Activity

(E)-3,4-Dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 358.4 g/mol
  • CAS Number : 895441-99-3

The structure features a benzamide core with methoxy and methylbenzo[d]thiazolylidene substituents, which are critical for its biological activity.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition affects the arachidonic acid pathway, leading to a decrease in the production of eicosanoids, which are mediators of inflammation. The compound's interaction with COX enzymes suggests potential anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, thiazole derivatives have shown significant activity against various cancer cell lines. A study reported that certain thiazole-based compounds exhibited cytotoxic effects comparable to doxorubicin, a standard chemotherapy drug. The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl ring are crucial for enhancing anticancer activity .

Antimicrobial Activity

Thiazole derivatives have also demonstrated promising antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL. The presence of electron-withdrawing groups on the phenyl ring was identified as a significant factor contributing to this antimicrobial activity .

Research Findings and Case Studies

  • Cytotoxicity Studies : In vitro studies using Jurkat and A-431 cell lines demonstrated that certain thiazole derivatives possess equipotent activity against both cell lines with IC50 values lower than those of reference drugs like doxorubicin. The interaction was primarily through hydrophobic contacts with target proteins .
  • Anti-inflammatory Effects : The compound's ability to inhibit COX enzymes suggests a potential role in treating inflammatory conditions. In animal models, compounds that inhibit COX activity have been shown to reduce inflammation and pain effectively .

Summary Table of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant cytotoxicity against cancer cell lines; IC50 < doxorubicin
AntimicrobialMIC values as low as 6.25 µg/mL against bacteria
Anti-inflammatoryInhibition of COX enzymes affecting eicosanoid production

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